
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Overview
Description
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene (7-PBE) is a synthetic, non-steroidal compound that is widely used in scientific research for its anti-inflammatory, anti-cancer, and anti-aging properties. It is a derivative of the drug raloxifene, which is used to treat osteoporosis and breast cancer. 7-PBE has been studied extensively in laboratory experiments, and is known to possess a wide range of biological activities.
Scientific Research Applications
Chemoprevention of Breast Cancer : Arzoxifene, a derivative of raloxifene, has been shown to be a potent estrogen antagonist in mammary and uterine tissue, suggesting its potential in the prevention of mammary cancer. It does not have the uterotrophic effects of tamoxifen, indicating a lower risk of endometrial carcinoma development (Suh et al., 2001).
Selective Estrogen Receptor Modulator (SERM) Properties : Studies have highlighted that modifications to raloxifene enhance its potency as an estrogen antagonist, particularly in breast and uterine tissues, while maintaining agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).
Bone Density and Cholesterol Management : Raloxifene and its derivatives have been studied for their effects on bone density and serum cholesterol levels, showing potential therapeutic benefits in these areas without significant uterine effects (Black et al., 1994).
Interaction with Bone Matrix : Research on raloxifene's interaction with the bone matrix has revealed that it specifically interacts with the organic component of bone tissue, potentially improving mechanical properties of bone (Bivi et al., 2016).
Antitumor Properties of Derivatives : Organometallic derivatives of benzo[b]thiophene, inspired by the structure of raloxifene, have been synthesized with potential antitumor properties, aiming to improve therapeutic properties of the drug (Ferreira et al., 2009).
Mechanism of Action
Target of Action
The primary target of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation .
Mode of Action
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene acts as an antagonist of LRH-1 . It binds to the ligand-binding domain (LBD) of LRH-1, inhibiting its activity . The inhibition of LRH-1 can lead to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
Given the role of lrh-1 in cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation, it is likely that these pathways are affected .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The molecular and cellular effects of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene’s action are likely to be related to its antagonistic effect on LRH-1. By inhibiting LRH-1, it may alter the expression of genes regulated by this receptor, potentially affecting processes such as cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation .
Biochemical Analysis
Biochemical Properties
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene plays a significant role in biochemical reactions, particularly as an antagonist of LRH-1 . LRH-1 is a nuclear receptor that regulates many genes involved in cholesterol, bile acid, and steroid hormone metabolism. By binding to the ligand-binding domain (LBD) of LRH-1, 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene can modulate the activity of this receptor .
Cellular Effects
The cellular effects of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene are primarily related to its interaction with LRH-1. By acting as an antagonist of this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene involves its binding to the LBD of LRH-1 This binding can inhibit or activate enzymes, alter gene expression, and induce changes at the molecular level
Metabolic Pathways
It is known to interact with LRH-1, which is involved in the regulation of many genes in cholesterol, bile acid, and steroid hormone metabolism
properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUILNLPRCFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151254 | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-58-8 | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



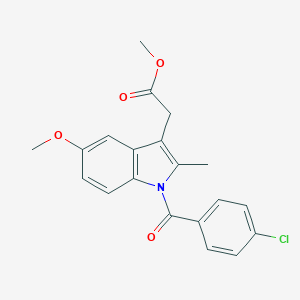
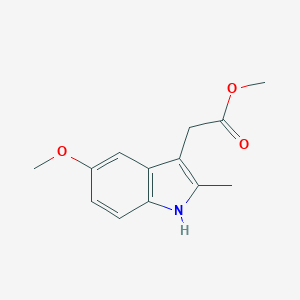
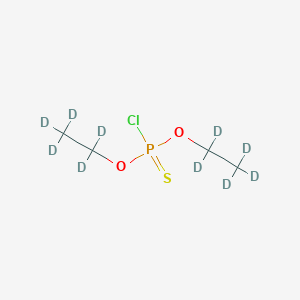

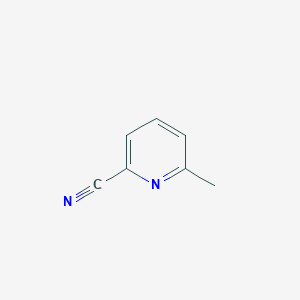




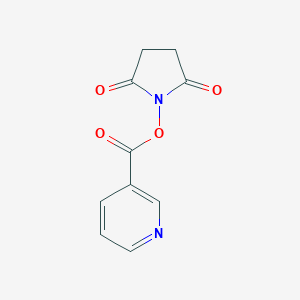
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

